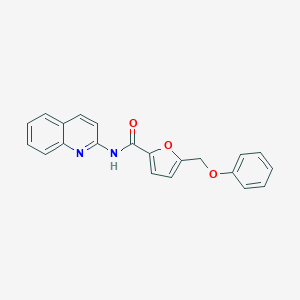
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide, commonly known as PQA, is a chemical compound that has been extensively studied for its potential use in scientific research. PQA is a furamidine derivative that exhibits a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties.
Mécanisme D'action
The exact mechanism of action of PQA is not fully understood. However, it is believed that PQA exerts its biological effects by binding to DNA and interfering with DNA replication and transcription. This results in the inhibition of cell growth and proliferation, which is thought to be responsible for the antitumor and antiviral properties of PQA.
Biochemical and Physiological Effects:
PQA has been shown to exhibit a number of biochemical and physiological effects. Studies have shown that PQA can induce apoptosis, or programmed cell death, in cancer cells. PQA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is thought to be responsible for the antitumor properties of PQA. Additionally, PQA has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of a number of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PQA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. PQA also exhibits a broad spectrum of biological activities, making it a useful tool for studying a wide range of biological processes. However, there are also some limitations to the use of PQA in laboratory experiments. One of the main limitations is that PQA is highly cytotoxic, which can limit its use in certain experiments. Additionally, PQA has been shown to exhibit some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of PQA. One area of research that is currently being explored is the use of PQA in combination with other drugs for the treatment of cancer. Studies have shown that PQA can enhance the activity of other antitumor drugs, which may lead to more effective cancer treatments. Additionally, there is ongoing research into the use of PQA for the treatment of parasitic diseases, such as malaria and leishmaniasis. Finally, there is also interest in the development of new derivatives of PQA with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of PQA involves the reaction of 2-aminobenzonitrile with furfural in the presence of hydrochloric acid. The resulting intermediate is then reacted with phenyl chloroformate to obtain PQA. The synthesis of PQA is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
PQA has been extensively studied for its potential use in scientific research. One of the most promising applications of PQA is in the field of antitumor research. Studies have shown that PQA exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PQA has also been shown to exhibit antiviral activity against a number of viruses, including HIV, herpes simplex virus, and cytomegalovirus.
Propriétés
Nom du produit |
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide |
|---|---|
Formule moléculaire |
C21H16N2O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
5-(phenoxymethyl)-N-quinolin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-21(23-20-13-10-15-6-4-5-9-18(15)22-20)19-12-11-17(26-19)14-25-16-7-2-1-3-8-16/h1-13H,14H2,(H,22,23,24) |
Clé InChI |
HYXGATZKHDYURN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-3-methylbenzamide](/img/structure/B270530.png)
![N-[4-(1H-imidazol-1-yl)phenyl]acetamide](/img/structure/B270532.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)


![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)